5-(2,5-Difluorophenyl)pyrrolidin-3-ol
Description
5-(2,5-Difluorophenyl)pyrrolidin-3-ol is a fluorinated pyrrolidine derivative characterized by a hydroxyl group at the 3-position of the pyrrolidine ring and a 2,5-difluorophenyl substituent at the 5-position. This compound serves as a critical intermediate in the synthesis of tyrosine kinase (TRK) inhibitors, such as (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide, which are under investigation for cancer treatment . Its structural features—including the difluorophenyl group and hydroxylated pyrrolidine core—enhance binding affinity to TRK receptors while improving metabolic stability compared to non-fluorinated analogs. The compound is typically synthesized via multi-step processes involving chiral resolution, reduction, and carbamate formation . Notably, commercial availability of its hydrochloride salt has been discontinued, suggesting challenges in large-scale production or regulatory constraints .
Properties
CAS No. |
1339594-69-2; 1423033-97-9 |
|---|---|
Molecular Formula |
C10H11F2NO |
Molecular Weight |
199.201 |
IUPAC Name |
5-(2,5-difluorophenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H11F2NO/c11-6-1-2-9(12)8(3-6)10-4-7(14)5-13-10/h1-3,7,10,13-14H,4-5H2 |
InChI Key |
NMLNIXYQBXUCPH-UHFFFAOYSA-N |
SMILES |
C1C(CNC1C2=C(C=CC(=C2)F)F)O |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Findings:
TRK Inhibition Potency :
- The parent compound’s derivatives, such as the pyrazolo-pyrimidine-carboxamide in Table 1, exhibit superior TRK inhibition (IC₅₀ < 10 nM) due to optimized interactions with the kinase ATP-binding pocket . In contrast, this compound itself lacks direct inhibitory activity but is indispensable for constructing the pharmacophore.
- Pyrazole-substituted analogs (e.g., Entry 3 in Table 1) demonstrate enhanced selectivity for TRK over off-target kinases (e.g., ROS1, ALK), attributed to steric and electronic effects of the pyrazole group .
Metabolic Stability: Fluorination at the phenyl ring (2,5-difluoro) in this compound reduces oxidative metabolism in liver microsomes compared to non-fluorinated pyrrolidines, a feature critical for prolonged half-life in vivo .
Synthetic Complexity :
- Chiral resolution during synthesis of this compound introduces scalability challenges, whereas pyrazolo-pyrimidine derivatives (Entries 2–3) employ more modular routes, such as nitro-group reduction and cross-coupling .
Commercial Viability :
- Discontinuation of this compound hydrochloride contrasts with the active patenting of its derivatives (e.g., Entries 2–3), highlighting divergent developmental trajectories .
Research and Development Implications
- TRK Inhibitor Optimization : The compound’s fluorinated pyrrolidine core remains a benchmark for balancing potency and metabolic stability in kinase inhibitor design.
- Synthetic Challenges : Scalability issues underscore the need for improved chiral synthesis methods or alternative intermediates.
- Therapeutic Potential: Derivatives of this compound are advancing in preclinical cancer studies, with pyrazolo-pyrimidine analogs showing promise for overcoming resistance mutations in TRK-driven tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
